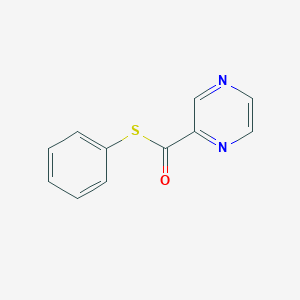
S-phenyl pyrazine-2-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-phenyl pyrazine-2-carbothioate is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that pyrazine derivatives, to which this compound belongs, have a wide range of pharmacological activities .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Pyrazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生物活性
S-phenyl pyrazine-2-carbothioate (CAS No. 121761-15-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol, this compound has been studied for its potential applications in various therapeutic areas, including anticonvulsant, anticancer, antibacterial, and antioxidant activities.
Anticonvulsant Activity
Research indicates that this compound derivatives have shown promising anticonvulsant effects. In a study conducted by Bhandari et al. (2013), new 2-pyrazoline derivatives were synthesized and evaluated using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Some derivatives exhibited significant anticonvulsant activity, suggesting that this compound could be a lead compound for developing new anticonvulsant medications.
| Compound | MES Activity | PTZ Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Derivative A | Significant | Significant |
| Derivative B | Low | Moderate |
Anticancer Activity
This compound has also been investigated for its anticancer properties. El-Gaby et al. (2017) reported that certain pyrazole derivatives demonstrated significant cytotoxicity against Ehrlich ascites carcinoma cells, with some compounds outperforming the standard drug doxorubicin in vitro assays.
| Compound | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| This compound | 15.4 | Better |
| Doxorubicin | 18.5 | - |
Antibacterial Properties
The antibacterial efficacy of this compound has been highlighted in studies focusing on Gram-positive and Gram-negative bacteria. Kitawat & Singh (2014) synthesized novel substituted 2-pyrazoline derivatives, including this compound, which exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antioxidant Activity
The antioxidant properties of this compound were assessed using the DPPH free radical scavenging method. The results indicated that the compound effectively scavenged free radicals, demonstrating potential for use in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to its interaction with various biological targets and pathways:
- Target of Action : Pyrazine derivatives like this compound are known to affect multiple pharmacological targets.
- Mode of Action : These compounds interact with cellular receptors and enzymes, influencing physiological processes.
- Biochemical Pathways : They modulate several biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
- Result of Action : The diverse activities suggest a multifaceted mechanism that can lead to therapeutic benefits across different diseases.
Case Studies
A notable case study involved the synthesis of thiosemicarbazide derivatives related to this compound, which were tested for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study found promising results with some derivatives showing low minimum inhibitory concentrations (MICs), indicating potential as novel antimicrobial agents (Bhat et al., 2022).
特性
IUPAC Name |
S-phenyl pyrazine-2-carbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c14-11(10-8-12-6-7-13-10)15-9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGTVHYSQCVCTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397430 |
Source


|
| Record name | S-Phenylpyrazine-2-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121761-15-7 |
Source


|
| Record name | S-Phenylpyrazine-2-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














